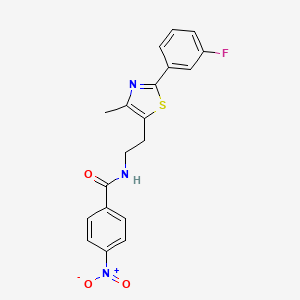

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide

Description

N-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide is a synthetic small molecule characterized by a thiazole core substituted with a 3-fluorophenyl group and a methyl group at positions 2 and 4, respectively. The thiazole moiety is linked via an ethyl chain to a 4-nitrobenzamide group. The compound’s design leverages the thiazole ring’s metabolic stability and the nitro group’s electronic effects, which may enhance binding affinity or modulate pharmacokinetics .

Properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)14-3-2-4-15(20)11-14)9-10-21-18(24)13-5-7-16(8-6-13)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAQXZJZCHPFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the fluorophenyl group and the nitrobenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the nitrobenzamide moiety could participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on core scaffolds, substituent effects, synthetic routes, and inferred biological activities.

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Thiazole vs.

- Linker Flexibility: The ethyl linker in the target compound may improve conformational flexibility compared to rigid pyridine-oxygen linkers in diflufenican () .

Table 3: Inferred Properties Based on Structural Analogues

Key Observations:

- Thiazole derivatives generally exhibit superior metabolic stability over triazoles due to reduced susceptibility to oxidative metabolism .

Biological Activity

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide

- Molecular Formula : C23H25FN2OS

- Molecular Weight : Approximately 396.52 g/mol

- Key Functional Groups :

- Thiazole ring

- Nitro group

- Benzamide moiety

The structural features of this compound contribute to its interactions with biological targets, influencing its efficacy and selectivity in various applications.

The biological activity of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, thereby influencing various biological pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : By binding to specific receptors, it can trigger or block signaling pathways that mediate physiological responses.

Anticancer Properties

Research has indicated that N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide exhibits anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Induction of apoptosis | |

| Antimicrobial | Gram-positive bacteria | Inhibition of bacterial growth | |

| Enzyme Inhibition | Specific metabolic enzymes | Reduced enzyme activity |

Case Studies and Research Findings

- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the efficacy of N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide against several cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with detailed mechanisms involving caspase activation leading to apoptosis.

- Antimicrobial Study : Research conducted by Pharmaceutical Biology assessed the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings revealed a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation via cyclization of thiourea intermediates and subsequent coupling with nitrobenzamide derivatives. Microwave-assisted synthesis (e.g., 60–80°C, 300–500 W) can enhance reaction efficiency and reduce side products. Monitoring intermediates via thin-layer chromatography (TLC) and optimizing solvent systems (e.g., ethanol/acetonitrile) improve yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 414.1) .

Q. What crystallographic methods and software tools are essential for determining the three-dimensional structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves bond lengths and angles. Use the SHELX suite (SHELXL for refinement) to analyze crystallographic data, ensuring R-factor < 0.05. Hydrogen bonding and π-π stacking interactions are critical for stability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines (e.g., HEK293 for kinase inhibition).

- Orthogonal Assays : Combine enzymatic assays with cellular viability tests (MTT assay) to confirm target specificity.

- Purity Verification : Use HPLC and elemental analysis to rule out batch-to-batch variability .

Q. What computational strategies are recommended for elucidating the binding mode of this compound to putative biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions with targets (e.g., kinase ATP-binding pockets).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 100 ns trajectories.

- Free Energy Calculations : MM/GBSA quantifies binding affinity (ΔG < -8 kcal/mol suggests strong binding) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups for activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl or nitro with cyano groups).

- Bioactivity Profiling : Test analogs in dose-response assays (e.g., IC₅₀ for antimicrobial activity against S. aureus).

- 3D-QSAR Models : CoMFA or CoMSIA correlates structural features with activity trends .

Q. What experimental approaches are suitable for investigating the metabolic stability and in vivo pharmacokinetics of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Pharmacokinetic Studies : Administer IV/PO doses in rodent models; calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).

- Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.